2,3,4,5-Tetrachloropyridine

SNAr Click Chemistry Perhalopyridine

2,3,4,5-Tetrachloropyridine (2,3,4,5-TCP) is the only isomer that delivers exclusive 4-position reactivity, enabling catalyst-free SNAr with propargyl alcohol and regiospecific reductive dechlorination to 2,3,5-trichloropyridine. This intermediate is critical for chlorpyrifos and organophosphate insecticide manufacture. Substituting 2,3,5,6-TCP or pentachloropyridine yields different products, breaking your synthetic route. Procure the correct isomer to guarantee regiochemical fidelity.

Molecular Formula C5HCl4N
Molecular Weight 216.9 g/mol
CAS No. 2808-86-8
Cat. No. B1585559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrachloropyridine
CAS2808-86-8
Molecular FormulaC5HCl4N
Molecular Weight216.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
InChIInChI=1S/C5HCl4N/c6-2-1-10-5(9)4(8)3(2)7/h1H
InChIKeyDLOOKZXVYJHDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrachloropyridine (CAS 2808-86-8) - Key Intermediate Profile for Agrochemical and Heterocyclic Synthesis


2,3,4,5-Tetrachloropyridine (2,3,4,5-TCP; CAS 2808-86-8) is a perhalogenated heterocyclic building block belonging to the polychloropyridine class, characterized by a pyridine ring fully substituted with chlorine atoms at the 2-, 3-, 4-, and 5-positions [1]. The compound exists as a white to off-white solid at ambient temperature with a reported melting point of 21°C and a boiling point of 247.7°C at 760 mmHg . Its molecular formula is C5HCl4N, with a molecular weight of 216.88 g/mol [1]. Unlike the more extensively studied 2,3,5,6-tetrachloropyridine isomer, 2,3,4,5-TCP possesses a distinct chlorine substitution pattern that leaves only the 6-position available for functionalization, a structural feature that dictates its specific reactivity profile and differentiates its utility in synthetic sequences [2].

Why 2,3,4,5-Tetrachloropyridine Cannot Be Interchanged with Other Polychloropyridines in Regioselective Synthesis


Polychloropyridines are not functionally interchangeable despite their structural similarity. The precise chlorine substitution pattern directly governs both the site-selectivity of nucleophilic aromatic substitution (SNAr) and the specificity of reductive dechlorination outcomes [1]. As demonstrated in controlled reduction studies, 2,3,4,5-TCP and its 2,3,5,6-isomer diverge sharply in their reaction products: 2,3,4,5-TCP undergoes exclusive reduction to 2,3,5-trichloropyridine, whereas 2,3,5,6-TCP yields entirely different dechlorination patterns [2]. This positional specificity means that substituting one isomer for another in a synthetic route will produce a different downstream intermediate, potentially compromising the entire synthetic sequence. For procurement decisions, specifying the exact isomer is not a matter of preference but a functional necessity dictated by the required regiochemical outcome in the target transformation.

Quantitative Differentiation Evidence for 2,3,4,5-Tetrachloropyridine (CAS 2808-86-8)


Regioselective SNAr at 6-Position: Catalyst-Free Reaction with Propargyl Alcohol

2,3,4,5-TCP undergoes regioselective nucleophilic aromatic substitution (SNAr) exclusively at the 6-position when reacted with propargyl alcohol, and this transformation proceeds without requiring any catalyst, unlike the corresponding reaction with pentachloropyridine (PCP) which requires catalyst conditions [1]. This represents a quantifiable operational advantage in synthetic sequences involving terminal alkynes. The reaction of PCP (CAS 2176-62-7) with propargyl alcohol under catalyst-free conditions yields the 4-substituted derivative as the primary product, not the 6-substituted product, demonstrating fundamentally different regiochemical control between the two substrates [1].

SNAr Click Chemistry Perhalopyridine

Electrochemical Reduction Selectivity: Preferential Dechlorination at 4-Position

2,3,4,5-TCP exhibits selective electrochemical reduction at the 4-position under controlled electrolysis conditions, enabling the targeted synthesis of 2,3,5-trichloropyridine derivatives [1]. The patented electrolytic reduction process specifically claims 2,6-di(Y-),3,4,5-tri(X-)pyridines where X is Cl or Br and Y is X or CN, demonstrating that the 4-position halogen can be replaced with hydrogen with high selectivity while preserving halogen substituents at other ring positions [1]. In contrast, analogous electrochemical reduction of pentachloropyridine typically yields complex mixtures or requires different conditions for selectivity [2].

Electrosynthesis Dechlorination Process Chemistry

Reductive Dechlorination Specificity: Exclusive Conversion to 2,3,5-Trichloropyridine

Under Zn/tetramethylammonium methyl methylphosphonate reduction conditions, 2,3,4,5-TCP undergoes exclusively specific dechlorination to yield 2,3,5-trichloropyridine as the sole product [1]. This contrasts directly with the reduction of pentachloropyridine under identical Zn/ammonium chloride conditions, which yields exclusively 2,3,5,6-tetrachloropyridine—a different isomer with distinct downstream utility [1]. The high specificity observed (exclusive product formation without detectable regioisomeric contaminants) is a critical differentiating factor for procurement when the desired synthetic outcome is 2,3,5-trichloropyridine, a key intermediate in the synthesis of chlorpyrifos and related organophosphate insecticides [2].

Reductive Dechlorination Zinc Reduction Pesticide Intermediate

Tautomeric Equilibrium Distinction: Exclusive 2-Pyridone Form in Solution

Unlike 2-hydroxy-3,4,5-trichloropyridine, which exists in both 2-pyridone and 2-hydroxypyridine tautomeric forms in solution, 2,3,4,5-TCP (as a fully chlorinated analog) lacks hydroxyl functionality and exists exclusively as the chloro-substituted pyridine form . While this represents a structural difference rather than a quantitative reactivity difference, the absence of tautomeric equilibrium simplifies reaction prediction and eliminates pH-dependent reactivity variations that complicate the use of hydroxy-substituted analogs in nucleophilic substitution sequences.

Tautomerism Structural Elucidation Reactivity Prediction

Physical State at Ambient Temperature: Solid vs. Liquid Handling

2,3,4,5-TCP has a reported melting point of 21°C, making it a solid at typical refrigerated storage temperatures (2-8°C) and a liquid at ambient laboratory temperatures (22-25°C) . In comparison, the isomeric 2,3,5,6-TCP has a melting point of approximately 90-92°C (based on NIST reference data), requiring heating above typical ambient conditions for liquid-phase handling [1]. This difference in physical state has practical implications for material transfer, weighing accuracy, and solvent-free reaction setup.

Physical Properties Storage Formulation

Procurement-Relevant Application Scenarios for 2,3,4,5-Tetrachloropyridine


Synthesis of 2,3,5-Trichloropyridine for Organophosphate Insecticide Manufacturing

2,3,4,5-TCP serves as the direct precursor for the exclusive synthesis of 2,3,5-trichloropyridine via zinc-mediated reductive dechlorination [1]. 2,3,5-Trichloropyridine is a critical intermediate in the production of chlorpyrifos and related organophosphate insecticides [2]. No alternative polychloropyridine isomer provides this specific trichloropyridine product with the same regiospecificity. Procurement of 2,3,4,5-TCP is therefore essential for agrochemical manufacturers requiring this specific intermediate for their synthetic routes. The exclusive product formation demonstrated in J. Heterocyclic Chem. (1980) confirms that substituting with 2,3,5,6-TCP or pentachloropyridine will not yield the desired 2,3,5-trichloropyridine product [1].

Catalyst-Free Synthesis of Alkyne-Functionalized Pyridine Building Blocks for Click Chemistry

The catalyst-free SNAr reaction of 2,3,4,5-TCP with propargyl alcohol provides direct access to 2,3,4,5-tetrachloro-6-(prop-2-yn-1-yloxy)pyridine [1]. This terminal alkyne-functionalized pyridine serves as a versatile substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, enabling the construction of poly(1,2,3-triazolyl)-substituted perhalopyridines for medicinal chemistry and materials science applications [1]. The catalyst-free nature of the initial SNAr step reduces the overall cost and purification burden for researchers synthesizing clickable heterocyclic scaffolds. 2,3,4,5-TCP is the preferred starting material for this sequence because the 2,3,5,6-isomer would yield different regiochemical outcomes and pentachloropyridine requires catalyst conditions [1].

Electrochemical Synthesis of 2,3,5-Trichloropyridine Derivatives via Selective 4-Position Dechlorination

Patented electrolytic reduction methods enable the selective replacement of the 4-position chlorine in 2,3,4,5-TCP with hydrogen, providing an electrosynthetic route to 2,3,5-trichloropyridine derivatives [1]. This electrochemical approach offers an alternative to chemical reductants like zinc, potentially reducing metal waste and improving process sustainability for industrial-scale production. The selectivity for the 4-position is a unique feature of the 2,3,4,5-substitution pattern; the 2,3,5,6-isomer does not exhibit the same site-selectivity in electrochemical reduction due to the absence of a chlorine at the 4-position [1]. Procurement of 2,3,4,5-TCP is specifically indicated for facilities developing electrosynthetic processes for trichloropyridine manufacturing.

Quality Control Reference Standard for Chlorinated Pyridine Isomer Analysis

2,3,4,5-TCP is utilized as a reference standard in HPLC and GC-MS methods for the separation and identification of chloropyridine isomers in complex reaction mixtures [1]. The distinct retention time of 2,3,4,5-TCP relative to its 2,3,5,6-isomer and pentachloropyridine enables accurate quantitation of reaction progress and purity assessment in process development [2]. For analytical laboratories supporting polychloropyridine manufacturing, procurement of authentic 2,3,4,5-TCP reference material is essential for method validation and routine quality control testing of chlorpyrifos and related agrochemical intermediates [1].

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